molecular formula C15H9Cl2N3OS B2951102 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-65-5

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2951102
CAS RN: 392241-65-5
M. Wt: 350.22
InChI Key: BQLNHKNQAQIJNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . The new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds was established by X-ray crystallography . The FT-IR spectrum showed peaks corresponding to N–H, C–H, C=O, C–C, and NO2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of arylamines with 3,5-dichlorobenzoyl chloride . The elemental analysis of the synthesized compounds was confirmed by 1H NMR .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs. The presence of the thiadiazol moiety in the compound could enhance its interaction with viral proteins, potentially leading to improved antiviral efficacy.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is not fully understood. It’s likely that it interacts with its targets, leading to changes in cellular processes. The nature of these interactions and the resulting changes would depend on the specific targets involved .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide may also affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be speculated that this compound may have a broad range of effects at the molecular and cellular levels .

Future Directions

In the future, researchers may focus on discovering pesticidal lead compounds with high activity and low toxicity. A series of novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were designed via bioisosterism . These compounds exhibited good lethal activities against various pests and showed certain antifungal activities . This suggests that “3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” and similar compounds may have potential applications in pesticide development.

properties

IUPAC Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLNHKNQAQIJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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